BRD-7880

Aurora Kinase Isoform Selectivity Kinase Inhibitor

BRD-7880 is the premier choice for selective Aurora B/C inhibition, exhibiting >285-fold selectivity over Aurora A and a clean 308-kinase profile. Unlike pan-Aurora or AURKA-specific agents, it isolates chromosome segregation and cytokinesis phenotypes without confounding off-target effects, ensuring robust, reproducible data for target validation and structural biology.

Molecular Formula C32H38N4O7
Molecular Weight 590.7 g/mol
Cat. No. B10754785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-7880
Molecular FormulaC32H38N4O7
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)OC1CN(C)CC4=CC5=C(C=C4)OCO5)C(C)CO
InChIInChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1
InChIKeyNGRSXEMLDRQNMH-LPBFERMMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD-7880 Procurement Guide: A Highly Specific Aurora B/C Kinase Inhibitor for Targeted Mitotic Research


BRD-7880 is a small-molecule ATP-competitive inhibitor of the Aurora kinase family, specifically designed for high selectivity towards Aurora kinase B (AURKB) and Aurora kinase C (AURKC). In biochemical assays, it demonstrates potent inhibition of AURKB and AURKC with IC50 values of 7 nM and 12 nM, respectively, while showing minimal activity against Aurora kinase A (AURKA) with an IC50 exceeding 2 µM . This high degree of selectivity is a key feature that distinguishes it from earlier-generation, pan-Aurora inhibitors . The compound's unique macrocyclic structure has been characterized in crystal structures with AURKA and AURKC, revealing a conserved binding mode that preserves the active kinase conformation [1].

BRD-7880 Technical Rationale: Why Standard Aurora Inhibitors Are Inadequate Substitutes


Generic substitution with other Aurora kinase inhibitors is not scientifically valid due to profound differences in isoform selectivity and off-target profiles. Widely used pan-Aurora inhibitors like tozasertib (VX-680) or danusertib (PHA-739358) potently inhibit AURKA, AURKB, and AURKC, leading to complex and often confounding phenotypes [1]. Similarly, highly selective AURKA inhibitors like alisertib (MLN8237) are incapable of targeting the AURKB/C functions critical for chromosome segregation and cytokinesis [2]. Even other AURKB-selective agents, such as barasertib (AZD1152), have different selectivity profiles and off-target liabilities. BRD-7880's unique value lies in its ability to potently and specifically inhibit AURKB/C while largely sparing AURKA, a combination not found in these common alternatives, making it the only precise tool for dissecting AURKB/C-specific biology without confounding AURKA inhibition [3]. The quantitative evidence below demonstrates this differentiation.

BRD-7880 Differentiation Metrics: A Quantitative Comparator Analysis vs. Key Aurora Kinase Inhibitors


Superior Selectivity for Aurora B/C Over Aurora A vs. Pan-Aurora Inhibitor Tozasertib (VX-680)

BRD-7880 exhibits a profound selectivity for AURKB/C over AURKA, a critical differentiator from the widely used pan-inhibitor tozasertib. In a head-to-head comparison using standardized in vitro kinase assays with 10 mM ATP, BRD-7880 inhibited AURKB and AURKC with IC50 values of 7 nM and 12 nM, respectively, while its activity against AURKA was negligible (IC50 > 2 µM). In contrast, tozasertib potently inhibits all three isoforms [1]. This differential activity is further confirmed by KinomeScan profiling across 98 kinases, where BRD-7880's binding is highly restricted, whereas tozasertib shows broad engagement [2].

Aurora Kinase Isoform Selectivity Kinase Inhibitor

Kinase-Wide Selectivity: 308-Kinase Panel vs. Tozasertib (VX-680)

In a large-scale selectivity panel encompassing 308 kinases, BRD-7880 demonstrated an exceptionally clean profile. The compound substantially inhibited (defined as reducing activity to <25% of control) only its intended targets, AURKB and AURKC. In contrast, the comparator compound tozasertib (VX-680) exhibited a much broader inhibitory footprint across the same panel . This stark difference in kinase-wide selectivity underscores BRD-7880's utility as a precise chemical probe.

Kinase Profiling Off-Target Effects Chemical Probe

Differential Binding Mode Preserves Active Kinase Conformation vs. Tozasertib (VX-680)

Structural analysis reveals a key mechanistic distinction: BRD-7880 binds to Aurora kinases in a manner that preserves the active, open conformation of the kinase domain, which is essential for its interaction with the activator INCENP. In contrast, VX-680 binding causes a rotation of the N-lobe that disrupts the αB and αC helices and the binding site for phosphorylated INCENP [1]. This differential binding mode explains the functional selectivity and unique pharmacology of BRD-7880 [2].

Structural Biology Binding Mode X-ray Crystallography

Functional Selectivity in Cells: Histone H3 Phosphorylation vs. Pan-Inhibitors

In HCT-116 colorectal cancer cells, BRD-7880 at 10 µM effectively decreased phosphorylation of serine 10 on histone H3, a direct marker of AURKB kinase activity. This effect was comparable to other Aurora inhibitors like barasertib and tozasertib, confirming its cellular on-target engagement [1]. However, unlike the pan-inhibitors, BRD-7880 achieves this without concurrent strong inhibition of AURKA, leading to a more defined cellular phenotype associated with AURKB/C inhibition [2].

Cellular Pharmacology Biomarker Aurora B Activity

BRD-7880 Optimal Use Cases: Targeted Applications in Cancer Research and Chemical Biology


Dissecting Aurora B/C-Specific Functions in Mitosis and Cytokinesis

BRD-7880 is the inhibitor of choice for researchers aiming to isolate the specific roles of Aurora B and C in cell division without the confounding effects of Aurora A inhibition. In assays of chromosome alignment, spindle assembly checkpoint, and cytokinesis, BRD-7880 provides a clean phenotype attributable solely to AURKB/C blockade, as demonstrated by its >285-fold selectivity for AURKB over AURKA and its clean 308-kinase profile [1]. This is in contrast to pan-inhibitors like tozasertib or danusertib, which disrupt AURKA as well, leading to mixed mitotic defects that are difficult to deconvolute [2].

Validating Aurora B/C as a Therapeutic Target in Genotype-Specific Cancer Models

Given its high specificity, BRD-7880 is an ideal tool for validating AURKB/C dependency in cancer cell lines identified through large-scale vulnerability screens. The compound's original discovery came from the PRISM barcoding approach, which revealed genotype-specific sensitivity to AURKB/C inhibition across 102 cell lines [1]. Researchers can procure BRD-7880 to confirm these findings in their own models, using its defined on-target cellular activity (e.g., reduced histone H3 phosphorylation) as a reliable pharmacodynamic marker [2]. Its selectivity ensures that any observed anti-proliferative or apoptotic effects are more likely linked to AURKB/C biology rather than off-target kinase inhibition .

Structural and Mechanistic Studies of Aurora Kinase Regulation

BRD-7880's unique binding mode, which preserves the active kinase conformation and INCENP interaction, makes it a valuable tool for structural biology and enzymology studies of Aurora kinase regulation [1]. Unlike VX-680, which disrupts this conformation, BRD-7880 can be used to trap Aurora B/C in a catalytically competent state, facilitating detailed analysis of activation mechanisms, substrate recognition, and the dynamics of the chromosomal passenger complex [2]. This is a key differentiator for academic and industrial structural biology groups.

Chemical Probe for Functional Genomics and Kinase Screening Panels

With its exceptional kinase selectivity profile—inhibiting only AURKB and AURKC among 308 kinases—BRD-7880 serves as a premium chemical probe for kinome-wide functional annotation studies [1]. It is highly suitable for inclusion in annotated compound libraries for high-content screening, where minimizing off-target hits is paramount. Its use in secondary validation assays can confirm that a hit from a pan-Aurora inhibitor screen is genuinely due to AURKB/C activity, providing a higher level of target confidence for hit triage and lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD-7880

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.